molecular formula C9H9FN2O4 B11878595 2-Amino-2-(2-fluoro-5-nitrophenyl)propanoic acid

2-Amino-2-(2-fluoro-5-nitrophenyl)propanoic acid

Cat. No.: B11878595
M. Wt: 228.18 g/mol
InChI Key: DNRPUNPMDAWXGK-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoro-5-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9FN2O4 It is a derivative of propanoic acid, featuring an amino group, a fluoro-substituted phenyl ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-fluoro-5-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a fluoro-substituted benzene derivative, followed by the introduction of an amino group and subsequent coupling with a propanoic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles under reflux conditions.

Major Products:

    Reduction: Formation of 2-Amino-2-(2-fluoro-5-aminophenyl)propanoic acid.

    Substitution: Formation of derivatives with various substituents replacing the fluoro group.

Scientific Research Applications

2-Amino-2-(2-fluoro-5-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Amino-2-(2-fluoro-5-nitrophenyl)propanoic acid exerts its effects is not fully understood. its functional groups suggest it may interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The nitro and fluoro groups may play a role in modulating the compound’s reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

  • 2-Amino-2-(2-chloro-5-nitrophenyl)propanoic acid
  • 2-Amino-2-(2-bromo-5-nitrophenyl)propanoic acid
  • 2-Amino-2-(2-iodo-5-nitrophenyl)propanoic acid

Comparison: Compared to its analogs, 2-Amino-2-(2-fluoro-5-nitrophenyl)propanoic acid is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity. The fluoro group can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

2-amino-2-(2-fluoro-5-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H9FN2O4/c1-9(11,8(13)14)6-4-5(12(15)16)2-3-7(6)10/h2-4H,11H2,1H3,(H,13,14)

InChI Key

DNRPUNPMDAWXGK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)(C(=O)O)N

Origin of Product

United States

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